4,4'-Dipyridylmethane

Overview

Description

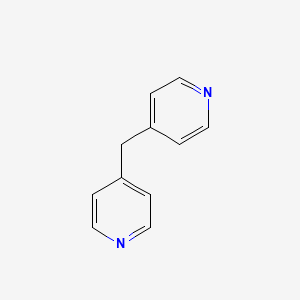

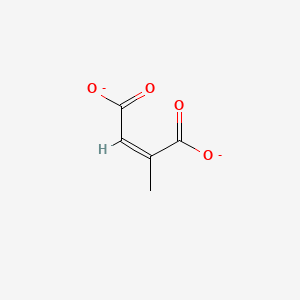

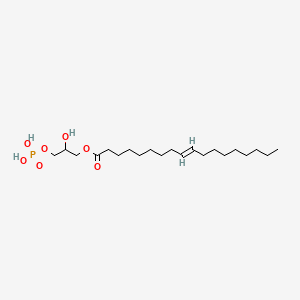

4,4’-Dipyridylmethane is a chemical compound with the molecular formula C11H10N2 . It is a derivative of pyridine, a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of 4,4’-Dipyridylmethane involves the use of commercially available and inexpensive starting materials such as aniline and benzaldehyde . In a study, a nickel (II) dipyridylmethane framework was rationally designed, synthesized, and investigated both experimentally and theoretically .Molecular Structure Analysis

The molecular structure of 4,4’-Dipyridylmethane is characterized by a molecular weight of 170.21 and a monoisotopic mass of 170.084396 Da .Physical And Chemical Properties Analysis

4,4’-Dipyridylmethane has a melting point of 36-37 °C and a predicted boiling point of 316.4±22.0 °C. Its predicted density is 1.096±0.06 g/cm3, and it has a predicted pKa of 5.79±0.10 .Scientific Research Applications

Chelating Ligands in Organometallic Chemistry

4,4'-Dipyridylmethane has been explored for its potential as a chelating ligand in organometallic chemistry. For instance, it has been synthesized and utilized in the formation of various metal complexes, demonstrating its role in bonding with metals like molybdenum and cobalt. These complexes are characterized by their structural and steric properties, offering insights into the coordination behavior of such ligands (Kyran et al., 2015) (Manzur, 1986).

In Polymer Chemistry

4,4'-Dipyridylmethane also plays a significant role in polymer chemistry. For instance, its incorporation into styrene-divinylbenzene polymers and subsequent reaction with transition metals has been studied. This shows its potential in creating diverse polymeric materials with specific catalytic properties (Elman & Moberg, 1985).

Asymmetric Catalysis

The compound has been employed in the field of asymmetric catalysis. Chiral C1-symmetric dipyridylmethane ligands derived from natural compounds have been used in palladium-catalyzed reactions, showcasing the application of 4,4'-Dipyridylmethane derivatives in creating enantioselective catalysts (Chelucci, Chessa, & Orrù, 2004).

Coordination Properties with Transition Metals

4,4'-Dipyridylmethane's coordination properties with transition metals have been extensively studied. The creation of complexes with copper and other metals, exploring various coordination geometries, demonstrates its versatility in forming diverse metal-ligand complexes (Adolfsson, Waernmark, & Moberg, 1994).

Future Directions

A recent study has shown that 4,4’-Dipyridylmethane can be used in the development of new systems capable of performing Ligand-Driven Coordination-Induced Spin State Switching (LD-CISSS). This involves inserting a 4,4’-Dipyridylmethane molecule between MoS2 layers, which enhances 2e-ORR selectivity . Another study has shown that ether derivatives of di(pyridin-2-yl)methanol, which include 4,4’-Dipyridylmethane, can be used as ligands for luminescent iridium complexes .

properties

IUPAC Name |

4-(pyridin-4-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCSMTPTFZQWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209600 | |

| Record name | 4,4'-Dipyridylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60776-05-8 | |

| Record name | 4,4'-Dipyridylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060776058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dipyridylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene](/img/structure/B1237203.png)

![(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1237212.png)

![N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline](/img/structure/B1237217.png)

![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)

![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)